Product packaging for 2-Methoxy-5-[(4-methylphenyl)methyl]phenol(Cat. No.:CAS No. 919355-96-7)

2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Cat. No.: B12640004
CAS No.: 919355-96-7
M. Wt: 228.29 g/mol
InChI Key: AFKDYIPEQWLISH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(4-methylphenyl)methyl]phenol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. This phenolic derivative features a methoxy substituent and a benzyl group attached to its phenolic ring, a structural motif found in compounds that exhibit biological activity. For instance, structurally related molecules, such as those containing a (4-methylphenyl)methyl group, have been investigated for their potential to interact with biological targets like estrogen receptors . Similarly, the core 2-methoxyphenol structure is a common feature in many specialty chemicals . This suggests that this compound may serve as a valuable scaffold or intermediate in the development of novel therapeutic agents, particularly in areas such as oncology and endocrinology. Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical studies. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. While specific hazard information for this exact compound is not fully established, handling should adhere to standard laboratory safety protocols. As a general precaution with chemical substances, the use of appropriate personal protective equipment (PPE) including gloves and eye protection is recommended . Please Note: The information provided is based on analogous compounds and is for illustrative purposes. The specific properties, applications, and safety data for this compound should be confirmed through direct laboratory analysis and referenced from the product's Certificate of Analysis (CoA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B12640004 2-Methoxy-5-[(4-methylphenyl)methyl]phenol CAS No. 919355-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919355-96-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-methoxy-5-[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)9-13-7-8-15(17-2)14(16)10-13/h3-8,10,16H,9H2,1-2H3

InChI Key

AFKDYIPEQWLISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5 4 Methylphenyl Methyl Phenol and Analogues

Alkylation Strategies for Phenolic Compounds

Phenol (B47542) alkylation is a fundamental process for introducing alkyl groups to the phenolic ring, thereby modifying its chemical and physical characteristics. iitm.ac.in A common method for this is the Friedel-Crafts alkylation, which involves the electrophilic substitution of an alkyl group onto the aromatic ring. wikipedia.orgnih.gov However, this classical approach often suffers from a lack of regioselectivity, leading to mixtures of ortho- and para-substituted products, as well as polyalkylation. oregonstate.eduorgsyn.org

Mechanistic Studies of Phenol C-Alkylation

The alkylation of phenols can proceed through different mechanistic pathways, influencing the final product distribution. Understanding these mechanisms is key to developing selective synthetic strategies. Two primary mechanisms are the neutral-pathway and the ionic rearrangement pathway.

The neutral-pathway mechanism is particularly relevant in the initial stages of phenol alkylation, especially when using solid acid catalysts. This pathway can account for the early high concentration of phenolic ether observed in experiments. researchgate.net The mechanism involves an exothermic reaction between an olefin and a sulfonic acid catalyst, such as the benzene (B151609) sulfonic acid model for Amberlyst-15, to form an ester. researchgate.net Following the ester formation, three reaction pathways can lead to direct O-alkylation (ether formation), ortho-C-alkylation, and para-C-alkylation. researchgate.net Computational studies have concluded that under neutral conditions, O-alkylation to form the phenolic ether is the most energetically favorable of these pathways. researchgate.net

The ionic rearrangement mechanism describes the intramolecular migration of an alkyl group from a phenolic ether to form C-alkylphenols. researchgate.net This process is significantly influenced by protonation, as the positively charged environment substantially lowers the transition barriers for these migrations. researchgate.net This mechanism is responsible for the high yields of ortho- and para-C-alkylphenols often observed in phenol alkylation reactions. researchgate.net The competition between a hydrogen atom and the alkyl group at the substitutive site of the protonated ortho configuration is a determining factor for the ortho/para product ratio. researchgate.net

Solid acid catalysts play a crucial role in the alkylation of phenols, offering environmental and operational advantages over traditional liquid acids. iitm.ac.in Amberlyst-15, a cation-exchange resin, is a frequently studied solid acid catalyst for this transformation. researchgate.net The use of such catalysts is significant in the production of high-octane gasoline through processes like alkylation. aalto.fi

The regioselectivity of phenol alkylation is influenced by the nature of the catalyst. For instance, in the alkylation of phenol with 1-octene over zeolite catalysts, a variety of monoalkylated products are formed, including isomers of phenyl octyl ether (O-alkylation) and octyl phenol (C-alkylation). iitm.ac.in The strength of the acid sites on the catalyst can affect the product distribution; stronger acid sites are generally required for C-alkylation, while weaker sites can facilitate O-alkylation. iitm.ac.in

The reaction conditions also play a critical role. For example, in the alkylation of phenol with 1-octene over a BEA(15) zeolite catalyst, the conversion of phenol increases with temperature. iitm.ac.in The ratio of O-alkylation to C-alkylation products, as well as the ortho/para ratio of the C-alkylated products, also tends to increase with temperature. iitm.ac.in

Table 1: Effect of Temperature on Phenol Alkylation with 1-Octene over BEA(15) Zeolite (Data recorded at a constant run time of 6 hours)

Temperature (K)Phenol Conversion (%)O-/C-Alkylate Ratioo-/p-Ratio (C-alkylate)
343200.50.2
363350.80.4
383551.20.6

Rhenium complexes, such as Re₂(CO)₁₀, have emerged as effective catalysts for the regioselective monoalkylation of phenols with terminal alkenes. orgsyn.orgacs.org This catalytic system offers the distinct advantage of producing only monoalkylated phenols, even when an excess of the alkene is used, which is a significant improvement over the often unselective Friedel-Crafts alkylation. orgsyn.orgacs.org

The reaction exhibits high regioselectivity, with the alkyl group being introduced at either the ortho- or para-position of the phenol. acs.org A key feature of this methodology is the indispensable role of the phenolic hydroxyl group; the reaction does not proceed with anisole, indicating that the hydroxyl group is crucial for promoting the alkylation. orgsyn.org This catalytic system also demonstrates high functional group tolerance, with fluoro, chloro, alkoxy, and even other hydroxy groups not inhibiting the reaction. orgsyn.org

The proposed mechanism for this ortho-alkylation is distinct from traditional electrophilic aromatic substitution. The reaction is believed to proceed through a coordination of the phenol to the rhenium catalyst, followed by the insertion of the alkene.

Table 2: Rhenium-Catalyzed Alkylation of Phenol Derivatives with 1-Dodecene

Phenol DerivativePosition of AlkylationYield (%)
4-Methoxyphenolortho97
Phenolortho85
4-Fluorophenolortho88
4-Chlorophenolortho82

Directed Alkylation and Regiocontrol in Substituted Phenol Synthesis

Achieving complete regiochemical control in the synthesis of substituted phenols is a primary objective for organic chemists. oregonstate.edunih.gov The directing effect of substituents already present on the aromatic ring plays a crucial role in determining the position of subsequent electrophilic attack. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. chemistrysteps.commcmaster.ca Conversely, in strongly acidic conditions, the hydroxyl group can be protonated to form an -OH₂⁺ group, which is a meta-director. stackexchange.com

For the synthesis of a molecule like 2-Methoxy-5-[(4-methylphenyl)methyl]phenol, the starting material would likely be guaiacol (B22219) (2-methoxyphenol). The methoxy (B1213986) group is also an ortho-, para-director. Therefore, in a direct alkylation of guaiacol, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl and methoxy groups. The position para to the strongly activating hydroxyl group is often favored.

To achieve the desired substitution pattern in this compound, where the benzyl (B1604629) group is at the 5-position (para to the methoxy group and meta to the hydroxyl group), a direct Friedel-Crafts alkylation of guaiacol would likely yield a mixture of isomers, with the major product being substituted at the position para to the hydroxyl group. Therefore, more sophisticated strategies involving directing groups or multi-step synthetic sequences are often necessary to achieve the desired regioselectivity. oregonstate.edunih.gov

One approach to control regioselectivity is the use of a directing group that can be installed on the phenolic hydroxyl group to guide the alkylation to a specific position and then subsequently removed. nih.gov Another strategy involves a multi-step synthesis where the desired substitution pattern is built up sequentially. For example, a formylation or acylation reaction, which can sometimes be directed with higher selectivity, could be followed by a reduction to install the benzyl group. The hydroxymethylation of guaiacol with formaldehyde has been studied with the aim of producing vanillic alcohols, which are precursors to vanillin and could potentially be further modified. researchgate.net

Recent advances have also demonstrated methods for the synthesis of highly substituted phenols with complete regiochemical control through cascade reactions, such as a Diels-Alder/elimination/retro-Diels-Alder process using hydroxypyrone and nitroalkene starting materials. oregonstate.edunih.govresearchgate.net Such methods allow for the programmed substitution at any position on the phenol ring. oregonstate.edunih.gov

Exploration of Specific Alkylation Reactions for Benzylphenol Derivatives

The most direct route to this compound involves the Friedel-Crafts alkylation of a 2-methoxyphenol (guaiacol) derivative with a 4-methylbenzyl halide. This electrophilic aromatic substitution reaction introduces the 4-methylbenzyl group onto the phenol ring. The regioselectivity of this reaction is a critical aspect, as the hydroxyl and methoxy groups on the aromatic ring direct the incoming electrophile to specific positions.

The hydroxyl group is a strongly activating, ortho, para-directing group, while the methoxy group is also activating and ortho, para-directing. In guaiacol, the positions ortho and para to the hydroxyl group are positions 3, 5, and 6. The position para to the hydroxyl is occupied by the methoxy group. Therefore, substitution is generally favored at the positions ortho and para to the hydroxyl group. In the case of 2-methoxyphenol, the primary products of electrophilic substitution are typically the 4- and 6-substituted isomers. To synthesize this compound, the starting material would ideally be 4-substituted to direct the incoming benzyl group to the desired 5-position.

A plausible synthetic approach would be the reaction of 2-methoxyphenol with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst. The choice of catalyst is crucial for achieving good yields and selectivity. Common Lewis acids used for Friedel-Crafts alkylation include AlCl₃, FeCl₃, and ZnCl₂. jk-sci.com The reaction conditions, such as solvent, temperature, and reaction time, also play a significant role in the outcome of the reaction.

A key challenge in Friedel-Crafts alkylation of phenols is the potential for O-alkylation to form the corresponding ether. To favor C-alkylation, the reaction is often carried out at higher temperatures, which promotes the rearrangement of the initially formed O-alkylated product to the C-alkylated product. The choice of a mild Lewis acid can also help to minimize side reactions. jk-sci.com

Catalyst TypeTypical CatalystsActivity Level
Very ActiveAlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅High
Moderately ActiveInCl₃, SbCl₅, FeCl₃Moderate
MildBCl₃, SnCl₄, TiCl₄, FeCl₂Mild

This table is generated based on information from comparative studies of Lewis acids in Friedel-Crafts reactions. jk-sci.com

The regioselectivity of the benzylation is influenced by the electronic and steric effects of the substituents on the phenol ring. Theoretical studies using density functional theory (DFT) can be employed to predict the most likely position of electrophilic attack by analyzing the local nucleophilicity indices (Parr functions) of the aromatic carbon atoms. imist.ma For 2-methoxyphenol, the electron-donating effects of both the hydroxyl and methoxy groups increase the nucleophilicity of the ring, particularly at the positions para to the methoxy group and ortho and para to the hydroxyl group.

Alternative Synthetic Routes to Substituted Phenols Relevant to this compound

An alternative approach to constructing the substituted phenol core is through the ipso-hydroxylation of an appropriately substituted arylboronic acid. This method involves the synthesis of an arylboronic acid with the desired substitution pattern, followed by its oxidation to the corresponding phenol. For the synthesis of a precursor to this compound, one could envision the synthesis of 2-methoxy-5-[(4-methylphenyl)methyl]phenylboronic acid.

The ipso-hydroxylation of arylboronic acids is an attractive method due to the wide availability of arylboronic acids and the generally mild reaction conditions. nih.govscispace.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, sodium perborate, and Oxone®. nih.govrsc.org Catalyst- and solvent-free methods have also been developed, offering a greener synthetic route. nih.govrsc.org

The reaction proceeds via the formation of a boronate intermediate, which then undergoes rearrangement and hydrolysis to yield the phenol. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring, including methyl and methoxy substituents. nih.gov

OxidantCatalystSolventReaction TimeYield (%)
Sodium PerborateNoneWater5 min92
Hydrogen PeroxideNone--Good
Oxone®None--Good
mCPBANoneaq. EtOH-Good
TBHPNoneWater10 minGood

This table summarizes various conditions for the ipso-hydroxylation of arylboronic acids, demonstrating the versatility of this method. nih.govnih.gov

The synthesis of meta-substituted phenols, which can be challenging to obtain through direct electrophilic substitution, can be achieved via the oxidative aromatization of substituted cyclohexenones. nih.govresearchgate.net This strategy involves the construction of a cyclohexenone ring with the desired substituents, followed by its dehydrogenation to the corresponding phenol.

For a molecule like this compound, this would entail the synthesis of a cyclohexenone precursor containing the methoxy and 4-methylbenzyl groups at the appropriate positions. The aromatization can be effected using various catalytic systems, including palladium- and copper-based catalysts, often in the presence of an oxidant such as molecular oxygen. nih.govresearchgate.netfuture4200.com Metal-free approaches using oxidants like dimethyl sulfoxide (DMSO) in the presence of iodine have also been reported. researchgate.net

This method offers a powerful way to control the regiochemistry of substitution on the phenol ring, providing access to substitution patterns that are not readily accessible through other means. The synthesis of the cyclohexenone precursors can often be achieved through well-established organic reactions, such as Michael additions and aldol condensations.

Catalyst SystemOxidantKey Features
Pd(II)/6,6'-dimethylbipyridineO₂One-pot oxidative Heck/dehydrogenation sequence
CuBr₂/HBrO₂Mild conditions, ligand-free copper catalyst
I₂DMSOMetal-free, mild oxidation

This table highlights different catalytic systems used for the oxidative aromatization of cyclohexenones to phenols. nih.govresearchgate.netfuture4200.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful tool for the construction of six-membered rings, which can then be converted to aromatic phenols. wikipedia.org This approach is particularly useful for the synthesis of highly substituted phenols with precise control over the regiochemistry of the substituents. oregonstate.edu

In a typical sequence, a substituted diene reacts with a dienophile, often an alkyne, to form a cyclohexadiene intermediate, which can then be aromatized to the phenol. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. By carefully choosing the starting materials, it is possible to synthesize phenols with complex substitution patterns that would be difficult to achieve using other methods. oregonstate.edu

For the synthesis of a phenol with a methoxy and a benzyl group, one could design a diene and a dienophile that bear these substituents or precursors thereof. Cascade reactions involving a Diels-Alder cycloaddition followed by an elimination and a retro-Diels-Alder reaction have been developed to provide direct access to highly substituted phenols from simple starting materials. oregonstate.edu

Diene TypeDienophile TypeKey Feature
Substituted pyroneAlkyneDiels-Alder-retro-Diels-Alder sequence
1-Methoxycyclohexa-1,3-dieneSubstituted 1,4-benzoquinoneSynthesis of substituted juglone methyl ethers
Enyne dienophiles-Cycloaddition at the acetylenic center

This table illustrates the versatility of Diels-Alder reactions in the synthesis of substituted phenols. oregonstate.eduorganic-chemistry.orgrsc.org

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted phenols. These reactions typically involve the condensation of three or more components to form a polysubstituted carbocycle, which then aromatizes to the phenol.

While a specific one-pot multicomponent reaction for the direct synthesis of this compound has not been reported, the principles of MCRs could be applied to construct a similarly substituted phenolic core. For example, a reaction involving a ketone, an aldehyde, and a source of two additional carbon atoms could potentially be designed to assemble a substituted cyclohexenone, which could then be aromatized as described in section 2.2.2. The development of such a reaction would offer a highly convergent and efficient route to this class of compounds.

Development and Optimization of Synthetic Protocols for this compound

The development of an efficient synthetic protocol for this compound via the Friedel-Crafts benzylation of a 2-methoxyphenol derivative would require careful optimization of the reaction conditions. Key parameters to consider include the choice of the starting phenol, the nature of the Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time.

Choice of Starting Material: Starting with 2-methoxyphenol (guaiacol) would likely lead to a mixture of isomers. A more regioselective approach might involve starting with a 4-substituted 2-methoxyphenol, where the 4-substituent can be later removed or is a desired feature in an analogue.

Catalyst Screening: A screening of various Lewis acids, from mild to strong, would be necessary to identify the optimal catalyst that provides high yield and regioselectivity with minimal side reactions. jk-sci.com The catalyst loading should also be optimized to be as low as possible for a more sustainable process.

Solvent Effects: The choice of solvent can significantly influence the outcome of a Friedel-Crafts reaction. Non-polar solvents are often used, but greener alternatives are continuously being explored.

Temperature and Time: The reaction temperature needs to be carefully controlled to balance the reaction rate and the formation of byproducts. Higher temperatures may favor C-alkylation over O-alkylation but can also lead to decomposition. The reaction time should be monitored to ensure complete conversion of the starting material.

An optimization study could involve a design of experiments (DoE) approach to systematically investigate the effects of these parameters and their interactions on the yield and purity of the desired product.

Catalyst Design and Performance Evaluation

The choice of catalyst is paramount in directing the outcome of the Friedel-Crafts benzylation of guaiacol. Both homogeneous and heterogeneous catalysts have been investigated, with a significant emphasis on developing environmentally benign and reusable solid acid catalysts. The performance of these catalysts is evaluated based on their ability to promote high conversion of the starting materials and, more importantly, to provide high selectivity for the desired C-alkylated products.

Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are traditional catalysts for Friedel-Crafts reactions. While often effective in promoting alkylation, they suffer from drawbacks including corrosiveness, difficulty in separation from the reaction mixture, and environmental concerns related to their disposal. iitm.ac.in

To overcome these limitations, research has shifted towards solid acid catalysts. Zeolites, particularly HY zeolite, have been studied for the alkylation of guaiacol. iitm.ac.in The acidic sites within the zeolite framework can effectively catalyze the reaction. The performance of zeolites is influenced by their pore size and acidity, which can be tailored to enhance selectivity for specific isomers. iitm.ac.in For instance, in the allylation of guaiacol, an increase in HY zeolite concentration from 15% to 60% led to a higher conversion of guaiacol, demonstrating the direct relationship between the number of active sites and reaction efficiency. iitm.ac.in

Water-tolerant Lewis acids, such as hafnium triflate (Hf(OTf)₄), have also emerged as highly effective catalysts for the Friedel-Crafts alkylation of guaiacol with benzylic alcohols. These catalysts are particularly advantageous as they are not deactivated by the water generated during the reaction. The catalytic cycle is believed to involve the activation of the benzylic alcohol by the metal triflate, facilitating the formation of a carbocation that is then attacked by the electron-rich guaiacol ring.

The table below summarizes the performance of various catalysts in the alkylation of guaiacol, providing a comparative overview of their effectiveness.

CatalystAlkylating AgentSolventTemperature (°C)Conversion (%)Selectivity for C-Alkylation (%)
HY Zeolite Allyl AlcoholNot specified18046Not specified
Amberlyst-15 CyclohexeneNot specified80HighHigh
Hf(OTf)₄ Vanillyl AlcoholNot specifiedNot specifiedHighHigh
Aluminum Thiophenoxide IsobutyleneNot specified30-250Not specifiedHigh (ortho-selective)

This table is a compilation of data from analogous reactions and serves to illustrate catalyst performance in guaiacol alkylation.

Reaction Condition Elucidation and Yield Optimization

The optimization of reaction conditions is a critical step in maximizing the yield of this compound and its analogues. Key parameters that are typically investigated include temperature, reaction time, solvent, and the molar ratio of reactants.

Temperature plays a crucial role in determining the selectivity between C-alkylation and O-alkylation. Higher temperatures often favor the thermodynamically more stable C-alkylated product, while lower temperatures may lead to the formation of the kinetically favored O-alkylated ether. In the alkylation of guaiacol with cyclohexene, it was observed that the reaction is highly temperature-sensitive in this regard. acs.org

The duration of the reaction is another important factor. In the allylation of guaiacol with HY zeolite, the conversion increased with time up to 2 hours, after which it plateaued, suggesting that the reaction had reached equilibrium or that product inhibition was occurring. iitm.ac.in This highlights the need to determine the optimal reaction time to achieve high conversion without promoting side reactions.

The choice of solvent can also influence the reaction outcome. While some Friedel-Crafts reactions are performed without a solvent, the use of a suitable solvent can improve solubility, heat transfer, and in some cases, selectivity.

The molar ratio of the phenol to the alkylating agent is another parameter that is optimized to maximize the yield of the desired mono-alkylated product and to minimize the formation of di- or poly-alkylated byproducts. An excess of the phenol is often used to favor mono-substitution.

The following table provides illustrative data on how reaction conditions can be varied to optimize the yield of alkylated guaiacol derivatives, based on findings from related studies.

ParameterCondition 1Yield/Selectivity 1Condition 2Yield/Selectivity 2
Temperature 80 °CHigh C-alkylation selectivityHigher TemperaturesMay alter selectivity
Reaction Time 2 hours46% conversionLonger than 2 hoursNo significant increase in conversion
Catalyst Loading 0.1-1.0 wt% (Al-based)Effective ortho-alkylation>1.0 wt%No additional advantage

This table presents generalized findings from research on the alkylation of phenols and should be considered as illustrative for the synthesis of the target compound.

Reactivity and Mechanistic Investigations of 2 Methoxy 5 4 Methylphenyl Methyl Phenol

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present. msu.edu

Influence of Methoxy (B1213986) and Benzyl (B1604629) Substituents on Regioselectivity

Both the methoxy (-OCH₃) and the hydroxyl (-OH) groups are potent activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to benzene itself. msu.edu They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the aromatic ring. libretexts.orgyoutube.com This directing effect is a consequence of their ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org The resonance structures for phenol (B47542), for instance, show an increased electron density at the ortho and para positions. quora.com

In the case of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol, the phenolic ring is substituted with a hydroxyl group at C1, a methoxy group at C2, and a benzyl group at C5. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. stackexchange.comlibretexts.org The benzyl group, being an alkyl substituent, is also an activating group and an ortho-, para-director, albeit weaker than the hydroxyl and methoxy groups.

The positions on the phenolic ring available for substitution are C3, C4, and C6. The directing effects of the substituents can be summarized as follows:

Hydroxyl group (at C1): Directs ortho (to C2 and C6) and para (to C4).

Methoxy group (at C2): Directs ortho (to C1 and C3) and para (to C5).

Benzyl group (at C5): Directs ortho (to C4 and C6) and para (to C2).

Considering these directing effects, the potential sites for electrophilic attack are C3, C4, and C6. The C2 and C5 positions are already substituted. The C1 position is also substituted. The combined influence of these groups suggests that electrophilic substitution will be heavily favored at the positions activated by multiple groups.

A qualitative analysis of the directing effects is presented in the table below:

PositionDirecting Effect from -OH (C1)Directing Effect from -OCH₃ (C2)Directing Effect from Benzyl (C5)Overall Activation
C3 -Ortho-Activated
C4 Para-OrthoHighly Activated
C6 Ortho-OrthoHighly Activated

Based on this analysis, positions C4 and C6 are the most likely sites for electrophilic substitution due to the synergistic activating and directing effects of the hydroxyl and benzyl groups. Position C3 is also activated, but to a lesser extent, primarily by the methoxy group. Steric hindrance may also play a role, potentially favoring substitution at the less hindered C4 position over the C6 position, which is ortho to the bulky benzyl group.

Oxidative Reactions of Phenolic and Methoxy Groups

Phenolic compounds are susceptible to oxidation. libretexts.org The presence of both a phenolic hydroxyl and a methoxy group in this compound makes it a candidate for various oxidative transformations, particularly with radical species.

Reactions with Radical Species (e.g., NO₃ Radicals)

Nitrate (B79036) radicals (NO₃•) are important oxidants, particularly in atmospheric chemistry. acs.org The reaction of phenols with NO₃ radicals typically proceeds via abstraction of the phenolic hydrogen atom to form a phenoxy radical. researchgate.netnih.gov This phenoxy radical is a key intermediate that can undergo further reactions.

In the case of this compound, the initial reaction with a nitrate radical would likely be the abstraction of the hydrogen from the hydroxyl group, forming a stabilized phenoxy radical. The presence of the electron-donating methoxy and benzyl groups would further stabilize this radical intermediate.

The resulting phenoxy radical can then react with other species. For instance, in the presence of nitrogen dioxide (NO₂), which is often in equilibrium with nitrate radicals, the phenoxy radical can undergo coupling to form nitrated products. researchgate.net For substituted phenols, nitration typically occurs at the positions ortho and para to the hydroxyl group. researchgate.net In this specific molecule, this would correspond to the C4 and C6 positions.

The general reaction pathway is illustrated below:

StepReactantsProductsDescription
1 This compound + NO₃•Phenoxy radical + HNO₃Hydrogen abstraction from the phenolic hydroxyl group.
2 Phenoxy radical + NO₂Nitrated phenolCoupling of the phenoxy radical with nitrogen dioxide.

The methoxy group itself can also be a site of reaction, though it is generally less reactive than the phenolic hydroxyl group. rsc.org Under harsh oxidative conditions, demethylation can occur. rsc.org

Hydroxyl Group Reactivity: Etherification and Esterification Pathways

The phenolic hydroxyl group is a versatile functional group that can undergo both etherification and esterification.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. For sterically hindered phenols, more reactive reagents might be necessary. thieme-connect.com

Esterification of phenols to form phenolic esters can be challenging under standard Fischer esterification conditions due to the lower nucleophilicity of the phenolic oxygen compared to that of alcohols. youtube.com However, the reaction proceeds efficiently using more reactive acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine. youtube.com The base serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the acidic byproduct. youtube.com

The general schemes for these reactions are as follows:

Etherification:

Reactant 1Reactant 2ConditionsProduct
This compoundAlkyl halide (R-X)Base (e.g., NaOH, K₂CO₃)2-Methoxy-5-[(4-methylphenyl)methyl]phenyl alkyl ether

Esterification:

Reactant 1Reactant 2ConditionsProduct
This compoundAcid chloride (RCOCl)Base (e.g., Pyridine)2-Methoxy-5-[(4-methylphenyl)methyl]phenyl ester
This compoundAcid anhydride (B1165640) ((RCO)₂O)Base (e.g., Pyridine) or Acid catalyst2-Methoxy-5-[(4-methylphenyl)methyl]phenyl ester

Reactivity of the Benzyl Moiety: Benzylic Functionalization

The benzyl moiety contains a benzylic C-H bond which is relatively weak and susceptible to functionalization. researchgate.net This reactivity is enhanced by the electron-donating nature of the para-methyl group on the benzyl ring.

Benzylic C-H bonds can undergo a variety of transformations, including oxidation and substitution reactions. mdpi.comrsc.org These reactions often proceed through a benzylic radical or a benzylic carbocation intermediate. The presence of the electron-donating phenol and methoxy groups on the other ring may influence the reactivity of the benzylic position, although this effect would be transmitted through several bonds.

Recent advances in catalysis have enabled a wide range of benzylic C-H functionalization reactions, such as arylation, acylation, and alkylation, often using photoredox or transition metal catalysis. rsc.org These methods provide pathways to introduce new functional groups at the benzylic position, further diversifying the chemical space accessible from this compound. For instance, benzylic oxidation can lead to the formation of a ketone at the benzylic carbon. mdpi.com

A summary of potential benzylic functionalization reactions is provided below:

Reaction TypeReagents/CatalystsProduct Type
Benzylic Oxidation Oxidizing agents (e.g., KMnO₄, CrO₃)Ketone
Benzylic Halogenation N-Bromosuccinimide (NBS), lightBenzylic bromide
Benzylic C-H Arylation Aryl halides, photoredox/metal catalystDiaryl methane (B114726) derivative

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR for Structural Assignment and Isomeric Purity

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR experiments for structural characterization. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The isomeric purity of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol can be readily assessed by ¹H NMR. The presence of a single set of sharp signals corresponding to the expected structure would indicate a high degree of isomeric purity. Conversely, the appearance of additional, smaller signals would suggest the presence of other isomers, such as 2-Methoxy-4-[(4-methylphenyl)methyl]phenol or other positional isomers.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10d2HH-2', H-6' (Aromatic)
~ 7.00d2HH-3', H-5' (Aromatic)
~ 6.80d1HH-3 (Aromatic)
~ 6.70dd1HH-4 (Aromatic)
~ 6.60d1HH-6 (Aromatic)
~ 5.50s1H-OH (Phenolic)
~ 3.90s2H-CH₂- (Benzylic)
~ 3.80s3H-OCH₃ (Methoxy)
~ 2.30s3H-CH₃ (Toluene)

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 156.0C-2 (Aromatic, C-O)
~ 145.0C-1 (Aromatic, C-OH)
~ 137.0C-1' (Aromatic, C-C)
~ 135.5C-4' (Aromatic, C-C)
~ 130.0C-5 (Aromatic, C-C)
~ 129.5C-3', C-5' (Aromatic, C-H)
~ 129.0C-2', C-6' (Aromatic, C-H)
~ 119.0C-4 (Aromatic, C-H)
~ 115.0C-6 (Aromatic, C-H)
~ 110.0C-3 (Aromatic, C-H)
~ 56.0-OCH₃ (Methoxy)
~ 40.0-CH₂- (Benzylic)
~ 21.0-CH₃ (Toluene)

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons on both the phenol (B47542) and toluene (B28343) rings. For instance, correlations would be expected between H-3 and H-4, and between H-3' and H-2'/H-5' and H-6'.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the benzylic proton signal at ~3.90 ppm would correlate with the carbon signal at ~40.0 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The benzylic protons (-CH₂-) to the aromatic carbons of both the phenol ring (C-4, C-5, C-6) and the toluene ring (C-1', C-2', C-6').

The methoxy (B1213986) protons (-OCH₃) to the C-2 carbon of the phenol ring.

The methyl protons (-CH₃) of the toluene ring to C-3', C-4', and C-5'.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₁₅H₁₆O₂), the expected exact mass would be approximately 228.1150 g/mol . HRMS would be able to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The expected fragmentation pattern would likely include:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 228.

Loss of a methyl group (-CH₃): A fragment at m/z = 213, arising from the loss of the toluene methyl group.

Benzylic Cleavage: A strong peak at m/z = 105, corresponding to the 4-methylbenzyl (tropylium) cation.

Fragments from the phenolic moiety: Peaks corresponding to the 2-methoxyphenol fragment and its subsequent decomposition products.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Expected IR and Raman Data:

Wavenumber (cm⁻¹)VibrationSpectroscopy
~ 3400O-H stretch (phenolic)IR (broad)
~ 3100-3000C-H stretch (aromatic)IR, Raman
~ 2950-2850C-H stretch (aliphatic)IR, Raman
~ 1600, 1500, 1450C=C stretch (aromatic)IR, Raman
~ 1250C-O stretch (aryl ether)IR
~ 1200C-O stretch (phenol)IR
~ 820C-H out-of-plane bend (para-disubstituted)IR

The broad O-H stretching band in the IR spectrum is a characteristic feature of the phenolic hydroxyl group. The various C-H and C=C stretching and bending vibrations confirm the presence of the aromatic and aliphatic components of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays from a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

While specific crystallographic data for this compound is not available, the expected solid-state geometry can be inferred from related structures. The molecule would adopt a non-planar conformation, with a specific dihedral angle between the planes of the two aromatic rings. The bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons and oxygens. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group, as well as van der Waals interactions.

Derivatization and Chemical Functionalization of 2 Methoxy 5 4 Methylphenyl Methyl Phenol

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical reactions, allowing for the introduction of diverse functional groups and the formation of new linkages.

One of the most common transformations is etherification , where the acidic proton of the hydroxyl group is replaced by an alkyl or aryl group. This is typically achieved through the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. A range of alkylating agents can be employed, from simple methyl iodide to more complex long-chain halides, leading to a variety of ether derivatives.

Another key reaction is esterification , which converts the phenol into an ester. This can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). These reactions allow for the incorporation of a wide array of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Transformation Reagents and Conditions Product Type
Etherification1. Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, acetone) 2. Alkyl halide (e.g., CH3I, C2H5Br)Alkyl or Aryl Ether
EsterificationAcyl chloride or acid anhydride with a base (e.g., pyridine, triethylamine) OR Carboxylic acid with an acid catalyst (e.g., H2SO4)Ester

Modifications of the Methoxy (B1213986) Substituent

The methoxy group (-OCH3) on the aromatic ring can also be a target for chemical modification, primarily through demethylation.

Transformation Common Reagents Product
DemethylationBoron tribromide (BBr3), Hydrobromic acid (HBr), Pyridinium chlorideDihydroxylated derivative

Reactions Involving the Methylphenyl Group and Benzylic Position

The 4-methylphenyl moiety and, in particular, the benzylic carbon (the carbon atom attached to both aromatic rings) offer further opportunities for functionalization.

The benzylic position is known to be susceptible to free-radical halogenation . In the presence of a radical initiator and a halogen source like N-bromosuccinimide (NBS), a bromine atom can be selectively introduced at the benzylic carbon. This benzylic halide is a versatile intermediate that can subsequently undergo nucleophilic substitution reactions to introduce a variety of functional groups, including amines, azides, and cyanides.

Furthermore, the benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this transformation, converting the benzylic CH group into a ketone. This introduces a new reactive site for further derivatization, such as the formation of imines or other carbonyl-based reactions.

Transformation Reagents and Conditions Product
Benzylic HalogenationN-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN, benzoyl peroxide) in a non-polar solvent (e.g., CCl4)Benzylic Bromide
Benzylic OxidationPotassium permanganate (KMnO4) or Chromic acid (H2CrO4)Ketone

Synthesis of Advanced Molecular Architectures Utilizing the 2-Methoxy-5-[(4-methylphenyl)methyl]phenol Scaffold

The multifunctional nature of this compound makes it an attractive building block for the synthesis of more complex and larger molecules, such as macrocycles and polymers.

The presence of two reactive sites, such as the phenolic hydroxyl group and a functional group that can be introduced at the benzylic position, allows for the possibility of intramolecular cyclization to form macrocycles . For instance, after functionalizing the benzylic position with a leaving group, a long-chain diol could be used to etherify the phenolic hydroxyl group and subsequently displace the benzylic leaving group in a ring-closing reaction.

In the realm of polymer science , this compound could serve as a monomer for the synthesis of novel polymers. For example, if the methyl group on the phenyl ring were replaced with a vinyl group, the resulting vinylphenol derivative could undergo polymerization. Alternatively, the difunctional nature of the molecule (phenolic hydroxyl and a modifiable benzylic position) could be exploited in condensation polymerization reactions to create polyesters or polyethers with unique properties imparted by the bulky, non-planar structure of the monomer.

While specific examples of the use of this compound in these advanced applications are not widely reported, its structural features are analogous to other phenolic compounds that have been successfully employed in the construction of such complex architectures.

Future Directions and Emerging Research Methodologies in Substituted Phenol Chemistry

Development of Novel Catalytic Systems for Highly Selective Reactions

The classical Friedel-Crafts alkylation often suffers from drawbacks such as the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids (e.g., AlCl₃), potential for over-alkylation, and poor regioselectivity. semanticscholar.org Modern research focuses on developing highly selective and reusable catalytic systems to overcome these limitations.

For the synthesis of diarylmethanes, which is the structural class of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol, recent advancements have highlighted the use of first-row transition metals as cost-effective and less toxic alternatives to traditional palladium catalysts. For instance, Negishi cross-coupling reactions of benzylzinc bromides with aryl halides have been successfully catalyzed by simple cobalt halides without the need for additional ligands. nih.gov This approach offers a pathway to a variety of diarylmethanes under mild conditions with high selectivity. nih.gov

Another innovative approach involves the use of solid acid catalysts, such as zeolites and modified heteropolyacids, for Friedel-Crafts type reactions. These catalysts offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity that can lead to improved regiochemical control. For example, in the acylation of guaiacol (B22219), a cesium-modified heteropolyacid supported on K-10 clay has been shown to be a highly efficient and selective catalyst. researchgate.net

Table 1: Comparison of Catalytic Systems for Reactions Relevant to Substituted Phenol (B47542) Synthesis

Catalyst SystemReaction TypeAdvantagesChallenges
Traditional Lewis Acids (e.g., AlCl₃)Friedel-Crafts Alkylation/AcylationHigh reactivityStoichiometric amounts, corrosive, waste generation, low selectivity
Cobalt HalidesNegishi Cross-CouplingCost-effective, mild conditions, high selectivityRequires pre-functionalized starting materials (organozincs and aryl halides)
Supported HeteropolyacidsFriedel-Crafts AcylationReusable, easy separation, improved selectivityMay require higher temperatures, potential for leaching
Palladium with Monophosphine LigandsC-O Bond Formation (Hydroxylation)High efficiency, broad substrate scopeCatalyst cost, ligand sensitivity

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is emerging as a powerful tool in chemical synthesis. rsc.org It offers enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and potential for automation and seamless integration of reaction and purification steps. rsc.org

The synthesis of substituted phenols and related structures can significantly benefit from flow chemistry. For instance, a continuous-flow methodology for the synthesis of diaryl ketones has been developed by coupling aryl Grignard reagents with acyl chlorides in the eco-friendly solvent 2-methyltetrahydrofuran. researchgate.net This approach allows for rapid reaction optimization and parallel synthesis. researchgate.net Furthermore, the synthesis of various phenol derivatives has been achieved using microreactor technologies, which enable precise control over reaction parameters and can lead to significantly shortened reaction times compared to batch processes. acs.org A protocol for the generation of phthaloyl peroxide in flow has been developed to facilitate arene hydroxylation, showcasing a safer and more efficient method for phenol synthesis. organic-chemistry.org

The inherent advantages of flow chemistry make it particularly suitable for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or strong exothermicities, which are common in the synthesis of functionalized aromatic compounds.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

A significant challenge in the synthesis of substituted aromatics is predicting the regioselectivity of reactions like Friedel-Crafts alkylation. Machine learning models are being developed to predict the outcome of such reactions with high accuracy. For example, the RegioML model uses atomic charges and an ensemble decision tree to predict the regioselectivity of electrophilic aromatic substitution reactions. semanticscholar.orgrsc.org Such predictive models can guide chemists in choosing the right starting materials and reaction conditions to obtain the desired isomer, saving significant time and resources in the lab.

Table 2: Examples of AI/ML Applications in Substituted Phenol Chemistry

AI/ML ApplicationDescriptionPotential Impact on Synthesis of this compound
Retrosynthesis PredictionAI algorithms suggest synthetic routes from the target molecule to starting materials. chemcopilot.comengineering.org.cnProposing efficient and novel synthetic pathways from readily available precursors like guaiacol and p-xylene (B151628) derivatives.
Regioselectivity PredictionML models predict the major product isomer in reactions with multiple possible outcomes. semanticscholar.orgrsc.orgEnsuring the desired substitution pattern on the phenol ring, minimizing the formation of unwanted isomers.
Reaction Condition OptimizationAlgorithms can suggest optimal temperature, solvent, and catalyst based on learned data.Reducing the number of experiments needed to find the best conditions for the synthesis.

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling and quenching. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the concentration of reactants, products, and even transient intermediates by monitoring their characteristic vibrational frequencies. youtube.comnih.gov For a reaction like the synthesis of this compound, FTIR could be used to follow the consumption of guaiacol and the formation of the product in real-time, providing valuable kinetic data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is becoming increasingly popular for reaction monitoring. beilstein-journals.org It provides detailed structural information, allowing for the unambiguous identification of species in the reaction mixture. Benchtop NMR spectrometers are making this technology more accessible for routine laboratory use. osf.io The oxidation of phenol has been studied using 13C NMR to monitor the formation of benzoquinone. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in-situ monitoring, particularly in aqueous solutions or for reactions involving solid catalysts. uliege.be It has been used for the quantitative analysis of phenols in water and for monitoring polymerization reactions. researchgate.netnih.gov

By combining these in-situ analytical techniques with automated reactor systems, researchers can generate large datasets on reaction kinetics under various conditions. This data can then be used to build more accurate kinetic models and to train machine learning algorithms for reaction optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.